![molecular formula C30H29BrN2O5 B2802562 2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid CAS No. 2253629-85-3](/img/structure/B2802562.png)
2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid” is a complex organic molecule. It contains a bromopyridine group, a fluorene group, and an acetic acid group . The molecule is part of the class of compounds known as azaspiro compounds, which are characterized by their spirocyclic structure.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The bromopyridine group is a heterocyclic aromatic compound, the fluorene group is a polycyclic aromatic hydrocarbon, and the acetic acid group is a simple carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly reactive . The acetic acid group could potentially form hydrogen bonds with other molecules .Aplicaciones Científicas De Investigación
Spirocyclic Compounds Synthesis
Synthesis of Spirocyclic Oxetane-Fused Benzimidazole : A novel method for synthesizing 2-oxa-7-azaspiro[3.5]nonane, leading to the creation of spirocyclic oxetanes fused with benzimidazole, showcases the potential in crafting complex molecular architectures, possibly offering insights into related compounds (Gurry, McArdle, & Aldabbagh, 2015).
Imino Group Hydrolysis and Acylation in 3,4-Dialkyl-Substituted Spiro Compounds : The study on hydrolysis and acylation reactions in certain spiro compounds underlines the chemical flexibility and reactivity of spiro frameworks, which could be relevant to understanding the chemical behavior of the compound (Belikov et al., 2013).
Biological Activity and Synthesis Approaches
Gabapentin-Based Synthesis of Spiro Compounds : Research involving gabapentin in the synthesis of biologically active spiro compounds highlights an approach to deriving new compounds with potential therapeutic applications. This could indicate the utility of complex spiro compounds in pharmaceuticals (Amirani Poor et al., 2018).
New 3H-Pyrrole Derivatives from Spiro Compounds : The creation of 3H-pyrrole derivatives from spiro compounds underscores the versatility of spiro frameworks in synthesizing novel organic molecules, potentially applicable in developing new chemical entities (Belikov et al., 2016).
Structural and Mechanistic Insights
- Crystal Structure of Related Compounds : Detailed structural analysis of related compounds, such as fluroxypyr, offers critical insights into molecular interactions and stability, which are essential for the rational design of new molecules with desired properties (Park et al., 2016).
Propiedades
IUPAC Name |
2-[[2-(6-bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29BrN2O5/c31-26-10-9-20(15-32-26)30(38-17-27(34)35)18-29(19-30)11-13-33(14-12-29)28(36)37-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-10,15,25H,11-14,16-19H2,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKZOCSLJVKUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C2)(C3=CN=C(C=C3)Br)OCC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


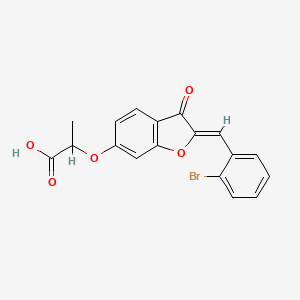

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2802489.png)
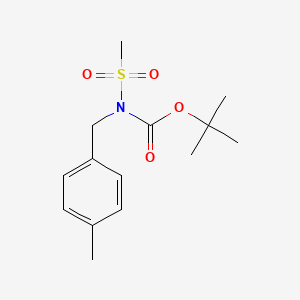
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2802491.png)
![1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2802492.png)

![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2802495.png)
![N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide](/img/structure/B2802496.png)
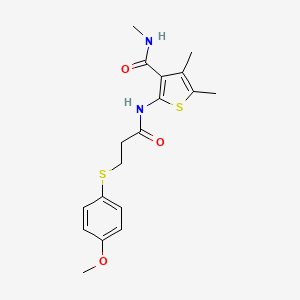
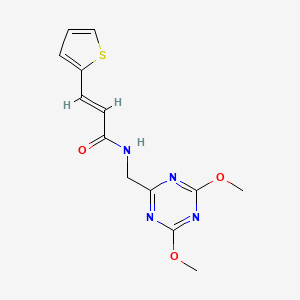
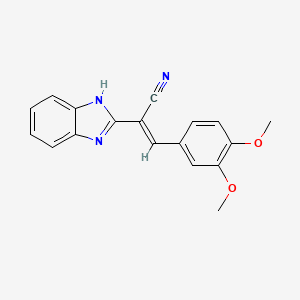
![1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2802501.png)